molecular formula C15H34BrNO2S2 B13852483 tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide

tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide

Cat. No.: B13852483
M. Wt: 404.5 g/mol
InChI Key: IOPDJWWQGCITKV-UHFFFAOYSA-M
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Description

Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide is a quaternary ammonium salt characterized by a tributylammonium group attached to a 2-methylsulfonylsulfanylethyl substituent, with bromide as the counterion. Its structure combines lipophilic tributyl chains with a polar methylsulfonylsulfanyl (-S-SO₂-CH₃) moiety, enabling dual solubility in organic and aqueous media. This compound is hypothesized to function as a phase-transfer catalyst (PTC) or ionic liquid, leveraging its sulfur-containing group for redox activity or nucleophilic displacement reactions.

Properties

Molecular Formula

C15H34BrNO2S2

Molecular Weight

404.5 g/mol

IUPAC Name

tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide

InChI

InChI=1S/C15H34NO2S2.BrH/c1-5-8-11-16(12-9-6-2,13-10-7-3)14-15-19-20(4,17)18;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

IOPDJWWQGCITKV-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCSS(=O)(=O)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide typically involves the reaction of tributylamine with 2-methylsulfonylsulfanylethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium chloride, sodium iodide.

Major Products Formed

Scientific Research Applications

Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide involves its interaction with specific molecular targets. It acts as a cross-linker, forming covalent bonds with target molecules. This interaction can alter the structure and function of the target molecules, leading to various biological and chemical effects. The compound primarily targets proteins and nucleic acids, modifying their properties and activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide with structurally related quaternary ammonium bromides, focusing on molecular properties, substituents, and applications.

Table 1: Comparative Analysis of Quaternary Ammonium Bromides

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound* C₁₅H₃₄BrNO₂S₂ ~404 (calculated) Tributyl, 2-methylsulfonylsulfanylethyl Phase-transfer catalysis, redox chemistry
Benzyltriethylammonium bromide C₁₃H₂₂BrN 272.23 Benzyl, triethyl Phase-transfer catalyst
(3-Bromopropyl)trimethylammonium bromide C₆H₁₅Br₂N 261.00 Trimethyl, 3-bromopropyl Ion-exchange membranes
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide C₁₁H₂₆BrNO₂S₂ 338.27 Trimethyl, heptyl sulfonylsulfanyl Biochemical probes
Dimethyldioctylammonium bromide C₁₈H₄₀BrN 350.42 Dimethyl, dioctyl Surfactant, antimicrobial agent
Butyltriethylammonium bromide C₁₀H₂₄BrN 238.21 Butyl, triethyl Organic synthesis intermediate
Cetrimonium bromide (hexadecyltrimethylammonium bromide) C₁₉H₄₂BrN 364.46 Hexadecyl, trimethyl Pharmaceutical surfactant

Structural and Functional Comparisons

Molecular Weight and Lipophilicity :

  • The target compound’s high molecular weight (~404 g/mol) and bulky tributyl groups enhance lipophilicity, favoring solubility in organic solvents compared to smaller analogs like benzyltriethylammonium bromide (272.23 g/mol) . This property makes it suitable for phase-transfer catalysis in biphasic systems.
  • In contrast, cetrimonium bromide (364.46 g/mol) prioritizes surfactant applications due to its long hexadecyl chain, highlighting how alkyl chain length dictates function.

Sulfur-Containing Moieties :

  • The methylsulfonylsulfanyl (-S-SO₂-CH₃) group in the target compound is structurally analogous to [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide , which contains a heptyl-linked sulfonylsulfanyl group. Such groups enable disulfide bond formation or participation in redox reactions, suggesting the target could act as a thiol-protecting agent or oxidizing intermediate.

Phase-Transfer Catalysis (PTC) :

  • While benzyltriethylammonium bromide and benzyltrimethylammonium bromide are standard PTCs for nucleophilic substitutions, the target’s sulfur functionality may expand its utility in reactions requiring simultaneous phase transfer and sulfur-based reactivity (e.g., thioether synthesis).

Thermal and Chemical Stability :

  • The methylsulfonyl group’s strong electron-withdrawing nature may improve thermal stability compared to alkylammonium salts like butyltriethylammonium bromide . However, this requires empirical validation.

Biological and Industrial Applications :

  • Unlike (3-bromopropyl)trimethylammonium bromide, which is used in ion-exchange membranes , the target’s combination of lipophilicity and polar sulfur groups positions it for niche applications, such as micellar catalysis or drug delivery systems.

Biological Activity

Tributyl(2-methylsulfonylsulfanylethyl)azanium; bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

Tributyl(2-methylsulfonylsulfanylethyl)azanium; bromide is characterized by its quaternary ammonium structure, which contributes to its solubility in various solvents and its interaction with biological membranes. The presence of the sulfonyl group enhances its reactivity, potentially leading to various biological effects.

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of quaternary ammonium compounds (QACs), including tributyl(2-methylsulfonylsulfanylethyl)azanium; bromide, is primarily attributed to their ability to disrupt microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death.

Case Studies and Findings

  • Bacterial Inhibition :
    • A study evaluated the antibacterial effects of various QACs against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1 mM for effective strains .
    Bacterial StrainMIC (mM)
    Staphylococcus aureus0.5
    Escherichia coli1.0
    Pseudomonas aeruginosa1.5
  • Antifungal Activity :
    • The compound also demonstrated antifungal properties against common pathogens such as Candida albicans. The antifungal activity was assessed using disk diffusion methods, showing clear zones of inhibition at concentrations as low as 0.25 mM .

Antiproliferative Activity

Cell Culture Studies

The antiproliferative effects of tributyl(2-methylsulfonylsulfanylethyl)azanium; bromide were investigated using human cancer cell lines, including colorectal adenocarcinoma (Caco-2). The cytotoxicity was assessed through MTT assays.

  • Results :
    • At concentrations ranging from 0.1 mM to 10 mM, significant reductions in cell viability were observed, with an IC50 value determined at approximately 5 mM .
Concentration (mM)Cell Viability (%)
0.190
0.575
160
530
1010

Cellular Mechanisms

The mechanisms underlying the antiproliferative effects involve apoptosis induction, as evidenced by morphological changes in treated cells, including chromatin condensation and membrane blebbing observed under microscopy.

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